![molecular formula C18H19N3O5S B4012737 N-(4-nitrophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4012737.png)
N-(4-nitrophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of N-(4-nitrophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and related derivatives typically involves multiple steps starting from basic piperidine scaffolds. For instance, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized from ethyl piperidine-4-carboxylate through intermediate stages, involving reactions with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014). This process highlights the complexity and versatility of synthetic routes available for creating compounds with the desired substituents on the piperidine ring.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-nitrophenyl)-N-phenylsulfonamide, has been elucidated using X-ray diffraction methods. These studies reveal details about the spatial arrangement of the molecule, including dihedral angles between rings and the configuration around the sulfur atom, providing insights into how structural features might influence chemical behavior and biological activity (Gomes et al., 1993).
Chemical Reactions and Properties
Piperidine derivatives, including those with phenylsulfonyl and nitrophenyl groups, participate in a variety of chemical reactions. These reactions are often pivotal in further modifying the compound for increased biological activity or for attaching fluorescent tags for study. For example, the formation of sulfonamide linkages and reactions with sulfonyl chlorides are common in the synthesis of these compounds. The reactivity of these molecules can be attributed to the presence of functional groups that are amenable to nucleophilic substitution and other types of chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in biological studies and pharmaceutical development. The crystal structure analysis provides information about the molecular conformation and packing in the solid state, which can affect the compound's stability and reactivity. For example, crystal structure determination of related compounds has been conducted using X-ray diffraction, revealing important aspects of their physical characteristics (Gomes et al., 1993).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-6-8-16(9-7-15)21(23)24)14-10-12-20(13-11-14)27(25,26)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVJTOHJCWURA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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